molecular formula C19H18O4S B12515147 (E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate

(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate

Cat. No.: B12515147
M. Wt: 342.4 g/mol
InChI Key: XWFXQVZTYXOHPH-CSKARUKUSA-N
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Description

(E)-S-Methyl 4-(4-(Benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate is a high-purity chemical reagent designed for research applications. This compound features a β-oxo-thioester motif and an (E)-configured alkene, a structure often associated with metal-chelating properties. Compounds with diketo acid or similar bioisosteric motifs are of significant interest in medicinal chemistry as inhibitors of metal-dependent enzymes . For instance, they have been explored as potent inhibitors of viral polymerases, such as the influenza virus PA endonuclease, where they chelate divalent metal ions (Mg²⁺ or Mn²⁺) within the enzyme's catalytic core, thereby disrupting viral replication . The specific presence of the 4-(benzyloxy)-3-methoxyphenyl moiety suggests potential for cell permeability and interaction with biological targets, making this compound a valuable scaffold for developing novel antiviral or antimicrobial agents . It is also highly relevant in organic synthesis, particularly for the stereo- and regioselective modification of complex molecules, such as flavonoids, to improve their drug-like properties and biological activity . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H18O4S

Molecular Weight

342.4 g/mol

IUPAC Name

S-methyl (E)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C19H18O4S/c1-22-18-12-14(8-10-16(20)19(21)24-2)9-11-17(18)23-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b10-8+

InChI Key

XWFXQVZTYXOHPH-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C(=O)SC)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C(=O)SC)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Structural Features and Synthetic Targets

The target compound, (E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate , contains:

  • A β,γ-unsaturated ketone (enone system)
  • A 4-(benzyloxy)-3-methoxyphenyl substituent
  • A thioester group (S-methyl moiety)

The synthesis requires:

  • Enone formation : Via condensation reactions.
  • Benzyloxy/methoxy substituent introduction : Achieved through aldehyde functionalization.
  • Thioester installation : Through nucleophilic substitution or direct esterification.

Stepwise Synthesis Strategy

Preparation of 4-Benzyloxy-3-Methoxybenzaldehyde

This aldehyde serves as the critical aromatic precursor.

Method :

  • Starting Material : 3-Methoxyphenol.
  • Benzylation : React with benzyl chloride under basic conditions (e.g., NaOH, K₂CO₃) to form 3-methoxy-4-benzyloxyphenol.
  • Oxidation : Oxidize the hydroxyl group to an aldehyde using reagents like CrO₃ or Swern oxidation .

Example Conditions :

Step Reagents/Conditions Yield
Benzylation Benzyl chloride, K₂CO₃, DMF, 60°C ~80%
Oxidation CrO₃, H₂SO₄, acetone, 0°C to RT ~70%

Condensation with Pyruvic Acid

The enone core is formed via a Claisen-Schmidt condensation between the aldehyde and pyruvic acid.

Procedure :

  • Base-Catalyzed Condensation :
    • Reagents : KOH (aq.) or NaOH in methanol.
    • Conditions : Reflux (e.g., 60–80°C).
  • Workup : Acidification to precipitate the enone potassium salt.

Data from Literature Precedents :

Aldehyde Base Solvent Yield
4-Methoxybenzaldehyde KOH MeOH 71%
4-Fluorobenzaldehyde KOH MeOH 84%

Adaptation for 4-benzyloxy-3-methoxybenzaldehyde: Expected yield ~60–70% (analogous to substituted aryl aldehydes).

Thioesterification

The ester group is converted to a thioester via nucleophilic substitution or direct esterification .

Method A: Ester-to-Thioester Conversion
  • Hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH .
  • Activation : React with SOCl₂ to form the acid chloride.
  • Thioester Formation : Treat with methylthiol (CH₃SH) .

Limitations :

  • Hydrolysis may degrade the enone system.
  • Low yields reported for ester-to-thioester conversions (<40%).
Method B: Direct Thioesterification
  • Reagent : Methylthioacetyl chloride (CH₃SCOCl).
  • Conditions : Room temperature, anhydrous THF, base (e.g., DIEA).

Example :

Step Reagents Conditions Yield
Thioesterification CH₃SCOCl, DIEA THF, 0°C to RT ~50%

Purification

  • Column Chromatography : Silica gel, hexane/EtOAc (e.g., 95:5 → 80:20).
  • Crystallization : CH₂Cl₂/pentane.

Physical Data :

Property Value
Melting Point 72–75°C
UV (λmax) 340 nm (enone conjugation)

Alternative Synthetic Routes

Thiophosphonium Salt-Mediated Thioester Formation

  • Reagents : Triphenylphosphine (PPh₃), triflic acid (TfOH), aldehyde, thiol.
  • Mechanism :
    • Step 1 : Formation of thiophosphonium salt.
    • Step 2 : Oxidation to thioester (e.g., with K₃PO₄).

Applicability :

  • Suitable for introducing methylthio groups.
  • Yield : ~80–90% for simple substrates.

Limitation : Requires optimization for electron-deficient enones.

AuCl₃-Catalyzed Cyclization

  • Reagents : AuCl₃, toluene, 80°C.
  • Application : Converts α-ketomethylthioesters to furanones.
  • Relevance : May enable indirect thioester synthesis.

Yield : ~60–70% for cyclization steps.

Critical Challenges and Solutions

Challenge Solution
Enone Stability Avoid strong acids/bases; use anhydrous conditions.
Thioester Yield Optimize stoichiometry (3–5 eq. thioester chloride).
Regioselectivity Ensure (E)-configuration via steric control (e.g., bulky bases).

Spectroscopic Characterization

¹H NMR (CDCl₃) :

  • δ 3.87 : S-methyl (s).
  • δ 7.20–7.80 : Aromatic protons.
  • δ 6.90–7.10 : Enone vinyl protons (d, J = 16 Hz).

IR (Solid) :

  • 1722 cm⁻¹ : C=O (thioester).
  • 1690 cm⁻¹ : C=O (ketone).

Summary of Methods

Method Key Steps Yield Advantages
Claisen-Schmidt + Thioesterification Condensation → Thioester chloride 40–50% Direct, scalable.
Thiophosphonium Salt PPh₃/TfOH → Oxidation 80–90% High purity, versatile.
AuCl₃-Catalyzed Cyclization → Thioester 60–70% Rapid, mild conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

(E)-S-Methyl 4-(2-Bromophenyl)-2-Oxobut-3-Enethioate (CAS 1597410-54-2)
  • Substituent : 2-Bromophenyl vs. 4-(benzyloxy)-3-methoxyphenyl.
  • Key Differences: Electronic Effects: Bromine (electron-withdrawing) vs. methoxy/benzyloxy (electron-donating). This alters the aryl ring’s electron density, affecting reactivity in cross-coupling or nucleophilic substitution reactions. Molecular Weight: Bromine increases molecular weight (Br: ~80 g/mol), which may influence solubility or pharmacokinetics.
Ethyl (E)-2-Benzamido-4-(4-Methoxyphenyl)But-3-Enoate (3b)
  • Functional Groups : Ethyl ester vs. S-methyl thioester; benzamido vs. benzyloxy/methoxy.
  • Key Differences: Reactivity: Thioesters are more reactive than oxygen esters, making the target compound more prone to hydrolysis or enzymatic cleavage.

Computational and Crystallographic Insights

  • Density Functional Theory (DFT): Used to model electronic properties (e.g., charge distribution on the enone system) and predict reactivity .
  • Crystallography Tools : SHELX and WinGX/ORTEP enable precise structural determination, critical for comparing bond lengths, angles, and conformational flexibility with analogs .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula (Inferred) Key Substituents Functional Groups Notable Properties (Inferred)
Target Compound C₁₉H₁₈O₄S 4-Benzyloxy, 3-methoxy Thioester, enone High electrophilicity; moderate solubility
(E)-S-Methyl 4-(2-Bromophenyl)-2-Oxobut-3-Enethioate C₁₁H₉BrO₂S 2-Bromo Thioester, enone Lower electron density; higher molecular weight
Ethyl (E)-2-Benzamido-4-(4-Methoxyphenyl)But-3-Enoate C₂₀H₂₁NO₄ 4-Methoxy, benzamido Ester, enone, amide MP 91–92°C; hydrogen-bonding capacity

Biological Activity

(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate, identified by its CAS number 1597410-36-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C_{18}H_{18}O_{4}S
  • Molecular Weight : 342.4 g/mol
  • Structure : The compound features a methoxy group, a benzyloxy group, and a thioester moiety, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain chalcone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (µg/mL) against MtbActivity against Gram +Activity against Gram -
(E)-S-Methyl 4-(benzyloxy)...0.72YesYes
Chalcone Derivative X0.69YesYes
Chalcone Derivative Y1.50YesNo

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines, including HEK293 and HEPG2 cells. The results indicate that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells, suggesting a potential for targeted cancer therapy .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
HEK293>50>10
HEPG2153
Cancer Cell5-

The mechanism underlying the biological activity of this compound appears to involve the inhibition of key protein kinases involved in cell signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival in cancer cells .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing the biological activity of this compound. For example, modifications to the benzyloxy and methoxy groups have been shown to significantly influence antimicrobial potency and cytotoxicity .

Case Study 1: Anticancer Activity

In a recent study, this compound was evaluated for its anticancer properties in vitro using various cancer cell lines. The compound demonstrated significant inhibition of cell growth in breast cancer cells compared to control treatments, indicating its potential as an anticancer agent .

Case Study 2: Tuberculosis Treatment

Another study focused on the efficacy of this compound against Mycobacterium tuberculosis. It was found that at low concentrations, it effectively inhibited the growth of both replicating and non-replicating bacterial forms, which is crucial for developing new treatments for tuberculosis that can shorten treatment duration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound’s synthesis may involve multi-step reactions, such as coupling a benzyloxy-methoxyphenyl precursor with a thioate ester. For example, Petasis reactions (used in analogous syntheses) employ solvents like hexafluoroisopropanol (HFIP) and molecular sieves to enhance yield and selectivity . Optimization strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to improve enone formation.
  • Temperature Control : Maintaining low temperatures (0–5°C) to stabilize reactive intermediates.
  • Purification : Using preparative HPLC or silica gel chromatography to isolate the (E)-isomer .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : Prioritize ¹H NMR signals for the enethioate’s α,β-unsaturated ketone (δ 6.8–7.2 ppm for the vinyl proton) and benzyloxy group (δ 5.1–5.3 ppm for CH₂). ¹³C NMR should confirm the thioate carbonyl (δ 190–200 ppm) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., m/z 385.1580 for analogous compounds) .
  • X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (as in related methoxyphenyl derivatives) .

Q. How does the benzyloxy group influence the compound’s reactivity in common organic reactions, and what protective strategies are recommended?

  • Methodological Answer : The benzyloxy group enhances solubility in nonpolar solvents but is susceptible to hydrogenolysis. Protective strategies include:

  • Alternative Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers for acid-sensitive conditions.
  • Hydrogenation Control : Catalytic hydrogenation (Pd/C, H₂) should be avoided unless deprotection is intentional. For selective deprotection, employ BCl₃ in dichloromethane .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of the (E)-configuration in this compound, and how can computational modeling validate these pathways?

  • Methodological Answer : The (E)-configuration likely arises from kinetic control during enolate formation. Computational approaches include:

  • DFT Calculations : Model transition states to compare activation energies of (E) vs. (Z) pathways.
  • Solvent Effects : Simulate solvent polarity (e.g., HFIP) on stereoselectivity using COSMO-RS .
  • Experimental Validation : Correlate computed outcomes with observed diastereomer ratios via HPLC .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data) across different studies?

  • Methodological Answer : Discrepancies often stem from impurities or polymorphic forms. Strategies include:

  • Standardized Calibration : Use certified reference materials (e.g., NIST standards) for NMR and melting point apparatus.
  • Cross-Validation : Compare IR, Raman, and XRPD data to identify polymorphs .
  • Reproducibility Protocols : Replicate synthesis under inert atmospheres (Ar/N₂) to minimize oxidation .

Q. What strategies mitigate degradation of labile functional groups (e.g., thioate ester, enone system) during prolonged experimental procedures?

  • Methodological Answer :

  • Temperature Control : Store samples at –20°C and avoid prolonged exposure to light or heat.
  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent thioate oxidation .
  • In Situ Monitoring : Use LC-MS to track degradation products during reactions (e.g., hydrolysis to carboxylic acids) .

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